N-cyclooctyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-cyclooctyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine and 1,3-diketones under acidic or basic conditions.
Acylation: The acylation of the pyrazole derivative with cyclooctyl acetic acid chloride in the presence of a base such as pyridine or triethylamine yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-cyclooctyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: Cyclooctyl acetic acid and 3-methyl-4-nitro-1H-pyrazole.
Scientific Research Applications
N-cyclooctyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: Its derivatives can be used to study enzyme inhibition, receptor binding, and other biological processes.
Material Science: It can be used in the synthesis of novel materials with unique properties for applications in electronics, catalysis, and more.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- N-cyclooctyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetamide
- N-cyclooctyl-2-(3-methyl-4-chloro-1H-pyrazol-1-yl)acetamide
Uniqueness
N-cyclooctyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its cyclooctyl moiety also provides steric bulk, influencing its interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H22N4O3 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-cyclooctyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H22N4O3/c1-11-13(18(20)21)9-17(16-11)10-14(19)15-12-7-5-3-2-4-6-8-12/h9,12H,2-8,10H2,1H3,(H,15,19) |
InChI Key |
HBDNDKLQOXUGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
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